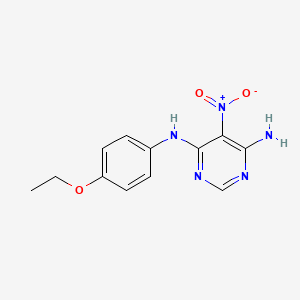

N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Description

N-(4-Ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a derivative of the 5-nitropyrimidine-4,6-diamine core structure (molecular formula C₄H₅N₅O₂, molecular weight 155.11 g/mol), which features a nitro group at the 5-position and amino groups at the 4- and 6-positions of the pyrimidine ring . The compound is substituted at the N4 and N6 positions with a 4-ethoxyphenyl group, introducing aromaticity and electron-donating ethoxy functionality.

Propriétés

IUPAC Name |

4-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c1-2-20-9-5-3-8(4-6-9)16-12-10(17(18)19)11(13)14-7-15-12/h3-7H,2H2,1H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWRFRTUJYTWQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 4-ethoxyaniline with 5-nitropyrimidine-4,6-diamine under specific conditions. One common method involves the use of ceric ammonium nitrate as an oxidizing agent to facilitate the reaction . The reaction is carried out in an aqueous acetonitrile solution at low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in aqueous acetonitrile.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Explored for its potential therapeutic applications due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Substituent Variations

*Calculated based on structural analogs.

Physicochemical Properties

Melting Points :

- Symmetric alkyl derivatives (e.g., N4,N6-diethyl) exhibit lower melting points (84–86°C) due to reduced intermolecular forces .

- Bulky aromatic substituents (e.g., 4-bromobenzyl) increase melting points (174–176°C) via enhanced π-π stacking and van der Waals interactions .

- The 4-ethoxyphenyl analog likely has a melting point intermediate between alkyl and halogenated aryl derivatives (~130–160°C), inferred from trends in .

Synthetic Yields :

- Electron-deficient aryl amines (e.g., 4-chlorobenzyl) achieve high yields (93–95%) due to favorable nucleophilic substitution kinetics .

- Sterically hindered substituents (e.g., 4-bromophenethyl) reduce yields (30%) . The 4-ethoxyphenyl group, being less bulky than bromophenethyl, may achieve yields closer to 70–90%.

Solubility and Lipophilicity :

Reactivity and Electronic Effects

- Nitro Group Reactivity : The 5-nitro group in all compounds acts as a strong electron-withdrawing group, polarizing the pyrimidine ring and facilitating nucleophilic attacks at the 2- and 4-positions .

- Methoxy and nitro groups on the aryl ring (as in ) create intramolecular charge-transfer interactions, altering UV-Vis absorption profiles.

Activité Biologique

N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₅N₅O₂ |

| CAS Number | Not available |

The compound features a nitro group at the 5-position of the pyrimidine ring and an ethoxyphenyl moiety, which are crucial for its reactivity and biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group may undergo reduction to form amino groups, enhancing binding affinity to enzyme active sites. This interaction can modulate various biological processes, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by targeting cell cycle regulatory proteins .

Biological Activity

Research has indicated that this compound possesses several significant biological activities:

-

Anticancer Properties :

- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated IC50 values lower than those of standard chemotherapeutic agents in assays involving MCF-7 (breast cancer) and A549 (lung cancer) cells .

- A comparative analysis revealed that similar compounds with electron-rich groups exhibited enhanced anticancer efficacy .

-

Antimicrobial Activity :

- The compound has also been investigated for its antimicrobial properties. It showed promising results against a range of bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects :

Case Studies and Research Findings

Study 1: Anticancer Activity Evaluation

A study conducted on various pyrimidine derivatives highlighted this compound's ability to inhibit cell growth in multiple cancer cell lines. The results indicated that the compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.

Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial activity of this compound revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower compared to traditional antibiotics, showcasing its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.